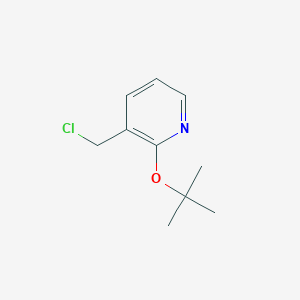

2-(Tert-butoxy)-3-(chloromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1247103-20-3 |

|---|---|

Molekularformel |

C10H14ClNO |

Molekulargewicht |

199.68 g/mol |

IUPAC-Name |

3-(chloromethyl)-2-[(2-methylpropan-2-yl)oxy]pyridine |

InChI |

InChI=1S/C10H14ClNO/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7H2,1-3H3 |

InChI-Schlüssel |

PVPHBFUFSRQIME-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=C(C=CC=N1)CCl |

Herkunft des Produkts |

United States |

Derivatization Strategies and Synthetic Utility of 2 Tert Butoxy 3 Chloromethyl Pyridine

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The reactivity of the chloromethyl group in 2-(tert-butoxy)-3-(chloromethyl)pyridine makes it an ideal starting point for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new rings can be constructed onto the pyridine framework, leading to novel chemical scaffolds.

A prominent strategy involves the reaction of the chloromethyl group with binucleophilic reagents, where two nucleophilic centers react sequentially to form a new ring. For instance, reaction with thiourea (B124793) or substituted thioureas can lead to the formation of thiazolo[3,2-a]pyridine derivatives. nih.govresearchgate.net In this process, the sulfur atom of the thiourea first displaces the chloride, forming an S-alkylated intermediate. Subsequent intramolecular cyclization via the nucleophilic attack of a nitrogen atom onto the pyridine ring or a related carbonyl group, followed by dehydration, yields the fused bicyclic system. The tert-butoxy (B1229062) group at the 2-position influences the electronic properties of the pyridine ring and can be retained in the final product or cleaved under acidic conditions to reveal a pyridone moiety.

Similarly, other fused systems can be accessed using different binucleophiles. For example, reaction with amino-thiols or amino-alcohols can pave the way for thiazine (B8601807) or oxazine-fused pyridines. The general synthetic approach is outlined in the table below, showcasing the versatility of this precursor in generating diverse heterocyclic cores. beilstein-journals.orgresearchgate.net

| Reagent Type | Intermediate | Fused Heterocyclic System |

| Thiourea | S-(2-(tert-butoxy)pyridin-3-yl)methylisothiouronium salt | Thiazolo[3,2-a]pyridinone |

| 2-Aminothiophenol | N-((2-(tert-butoxy)pyridin-3-yl)methyl)benzenamine-2-thiol | Benzothiazino[4,3-b]pyridine |

| Ethylenediamine | N-((2-(tert-butoxy)pyridin-3-yl)methyl)ethane-1,2-diamine | Pyrazino[1,2-a]pyridine |

This methodology provides a modular and efficient route to complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science.

Applications as a Building Block in Complex Molecule Synthesis

The distinct reactivity of its functional groups makes 2-(tert-butoxy)-3-(chloromethyl)pyridine a key intermediate in the assembly of complex molecules. Its ability to introduce a substituted pyridine motif into larger structures is exploited in various areas of chemical synthesis.

Beyond the fused heterocycles formed by direct cyclization, 2-(tert-butoxy)-3-(chloromethyl)pyridine is a precursor for more extended polycyclic aromatic nitrogen heterocycles. researchgate.netamanote.com One powerful strategy involves converting the chloromethyl group into a different functional handle that can participate in metal-catalyzed cross-coupling and cyclization reactions. beilstein-journals.org

For example, the chloromethyl group can be transformed into an aryl or vinyl group through Suzuki or Stille coupling. This new substituent, along with a strategically placed group on the pyridine ring or the newly introduced moiety, can then undergo an intramolecular C-H activation or direct arylation reaction. beilstein-journals.org Palladium catalysts are commonly employed for such transformations, enabling the formation of new carbon-carbon bonds and the construction of additional rings. nih.govnih.gov This approach allows for the synthesis of complex, rigid, and planar aromatic systems, which are valuable scaffolds in materials science for applications in organic electronics. mdpi.com

The synthesis of ligands for transition metal catalysis is a field where chloromethylated pyridines have demonstrated immense utility. dalalinstitute.com The chloromethyl group provides a convenient anchor point for introducing donor atoms such as phosphorus, nitrogen, or sulfur. rsc.orgresearchgate.net 2-(Tert-butoxy)-3-(chloromethyl)pyridine is particularly useful for creating unsymmetrical ligands due to its single reactive site.

A common application is in the synthesis of phosphine (B1218219) ligands. Reaction with lithium phosphides (LiPR₂) or secondary phosphines (HPR₂) in the presence of a base readily displaces the chloride to form a phosphinomethyl-pyridine derivative. nih.gov This reaction is a cornerstone for the preparation of P,N-type ligands, where both the pyridine nitrogen and the appended phosphine can coordinate to a metal center.

This building block is especially valuable for the synthesis of pincer ligands, which are tridentate ligands that bind to a metal in a meridional fashion. nih.govnih.gov While classic pincer ligands are often symmetrical (e.g., derived from 2,6-bis(chloromethyl)pyridine), 2-(tert-butoxy)-3-(chloromethyl)pyridine can be used to construct unsymmetrical PCP or PNP pincer frameworks where the side arms are different. researchgate.netrsc.orgnih.gov For instance, after introducing a phosphine group via the chloromethyl handle, a second, different phosphine arm can be introduced at the 6-position of the pyridine ring through a separate functionalization sequence. uu.nl Such ligands are highly sought after for their ability to confer unique stability and reactivity to metal catalysts.

Development of Libraries of Pyridine Derivatives via Functionalization of 2-(Tert-butoxy)-3-(chloromethyl)pyridine

The principles of combinatorial chemistry are often used to accelerate the discovery of new molecules with desired properties. The reactive nature of the chloromethyl group makes 2-(tert-butoxy)-3-(chloromethyl)pyridine an excellent scaffold for the creation of compound libraries. nih.gov Through parallel synthesis, the single starting material can be reacted with a large and diverse set of nucleophiles to generate a library of related pyridine derivatives. researchgate.netmdpi.com

The core reaction is the nucleophilic substitution of the chloride. A wide array of nucleophiles can be employed, leading to a corresponding diversity in the final products. The table below illustrates the scope of this approach.

| Nucleophile Class | Linkage Formed | Resulting Functional Group |

| Alcohols (ROH) / Phenols (ArOH) | Ether | -CH₂-OR / -CH₂-OAr |

| Thiols (RSH) / Thiophenols (ArSH) | Thioether | -CH₂-SR / -CH₂-SAr |

| Primary/Secondary Amines (R₂NH) | Amine | -CH₂-NR₂ |

| Carboxylates (RCOO⁻) | Ester | -CH₂-O(CO)R |

| Azides (N₃⁻) | Azide | -CH₂-N₃ |

| Cyanides (CN⁻) | Nitrile | -CH₂-CN |

This strategy allows for the rapid generation of hundreds of distinct compounds, each bearing a unique side chain at the 3-position. Such libraries are invaluable in screening programs for identifying new drug candidates, agrochemicals, or catalysts. mdpi.com The tert-butoxy group provides good solubility in common organic solvents, facilitating purification and handling during the library synthesis process.

Precursors to Advanced Materials and Functional Molecules (Non-Clinical)

The pyridine ring is a key component in many functional materials due to its electronic properties and ability to coordinate with metals. Derivatives of 2-(tert-butoxy)-3-(chloromethyl)pyridine can serve as monomers or key intermediates for the synthesis of advanced materials. mdpi.com For example, the pyridine unit can be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com

The functionalization of the chloromethyl group allows for the attachment of polymerizable groups, such as vinyl or acetylene (B1199291) moieties. Subsequent polymerization can yield polymers with pyridine units regularly spaced along the backbone. The tert-butoxy group can be used to tune the solubility and processing characteristics of these materials. Furthermore, the pyridine nitrogen provides a site for post-polymerization modification, such as quaternization to create charged polymers or coordination with metal ions to form metallopolymers with interesting magnetic or optical properties.

Integration into Multi-Step Organic Synthesis Schemes

In the context of total synthesis or other complex multi-step synthetic sequences, 2-(tert-butoxy)-3-(chloromethyl)pyridine is a valuable intermediate. trine.edu Its bifunctional nature—a modifiable pyridine core and a reactive side chain—allows for orthogonal chemical operations. pearson.comresearchgate.net A typical synthetic plan might involve an initial reaction at the chloromethyl position, followed by several steps to elaborate another part of the molecule, and finally, a transformation involving the pyridine ring or the removal of the tert-butoxy group.

For example, the chloromethyl group can be converted into a nitrile (-CH₂CN), which can then be hydrolyzed to a carboxylic acid or reduced to an amine. Alternatively, it can be oxidized to an aldehyde (-CHO), a versatile functional group for subsequent C-C bond formations (e.g., Wittig or aldol (B89426) reactions). nih.gov This strategic placement of a latent or protected functional group allows chemists to execute complex synthetic routes with high levels of control and efficiency. The stability of the tert-butoxy group to many common reagents ensures it remains intact until its desired cleavage, typically under acidic conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Tert Butoxy 3 Chloromethyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structure Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, both ¹H and ¹³C NMR provide critical data for assigning the molecular structure and understanding its conformational preferences in solution.

The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the two protons of the chloromethyl group, and the nine equivalent protons of the tert-butoxy (B1229062) group. The aromatic protons will appear as a complex splitting pattern due to spin-spin coupling, with chemical shifts influenced by the electron-donating tert-butoxy group and the electron-withdrawing nitrogen atom. The chloromethyl protons would appear as a singlet, shifted downfield due to the adjacent chlorine atom. The tert-butoxy protons would also present as a sharp singlet, typically found in the upfield region of the spectrum.

The ¹³C NMR spectrum will display signals for all ten carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region, with their specific chemical shifts determined by the substituents. The quaternary carbon and the three methyl carbons of the tert-butoxy group, as well as the chloromethyl carbon, will have characteristic chemical shifts that confirm their presence and electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-4/H-5/H-6 | 7.0 - 8.5 | 115 - 150 |

| CH₂Cl | ~4.6 | ~45 |

| -OC(CH₃)₃ | ~1.4 | Quaternary C: ~80, CH₃: ~28 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex NMR spectra and confirming the connectivity of the molecule. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, COSY is crucial for assigning the adjacent protons on the pyridine ring. Cross-peaks would be observed between H-4 and H-5, and between H-5 and H-6, establishing their connectivity. No correlations would be seen for the singlet signals of the chloromethyl and tert-butoxy groups. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu An HSQC spectrum would show a cross-peak connecting each proton signal (except the tert-butoxy methyl protons which are attached to a quaternary carbon) to the carbon signal of the atom it is attached to. This allows for the direct assignment of the carbons in the pyridine ring (C-4, C-5, C-6) and the chloromethyl group (CH₂Cl).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The protons of the tert-butoxy group showing a correlation to the oxygen-bound pyridine carbon (C-2) and the quaternary carbon of the tert-butyl group.

The chloromethyl protons (CH₂) showing correlations to the pyridine carbons C-3 and C-4.

The pyridine proton H-4 showing correlations to C-2, C-3, and C-6.

Expected 2D NMR Correlations

| Experiment | Correlating Nuclei | Purpose |

|---|---|---|

| COSY | H-4 ↔ H-5, H-5 ↔ H-6 | Confirms adjacency of pyridine ring protons. |

| HSQC | CH₂Cl (¹H) ↔ CH₂Cl (¹³C), Pyridine (¹H) ↔ Pyridine (¹³C) | Assigns directly attached C-H pairs. |

| HMBC | t-Bu (¹H) ↔ C-2, t-Bu (¹H) ↔ Quaternary C, CH₂Cl (¹H) ↔ C-3/C-4 | Establishes long-range connectivity and assigns quaternary carbons. |

Variable Temperature NMR Studies on Conformational Dynamics

Variable Temperature (VT) NMR is a technique used to study the dynamic processes of molecules, such as conformational changes. numberanalytics.com For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, the most significant dynamic process observable by NMR would be the rotation around the C2-O single bond of the bulky tert-butoxy group. sikhcom.netscielo.br

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, sharp signal for the nine equivalent methyl protons of the tert-butoxy group. However, as the temperature is lowered, the rate of rotation decreases. If the rotational energy barrier is sufficiently high, this rotation can become slow enough on the NMR timescale to cause decoalescence. st-andrews.ac.uk This would manifest as a broadening of the tert-butoxy signal, which might eventually split into multiple signals at very low temperatures, representing distinct, frozen conformations. researchgate.netnih.govbiorxiv.org Studying these changes allows for the calculation of the rotational energy barrier (ΔG‡), providing valuable insight into the molecule's conformational dynamics. researchgate.net

Mass Spectrometry (MS) Fragmentation Pathways and Isotope Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. numberanalytics.com

For 2-(Tert-butoxy)-3-(chloromethyl)pyridine (C₁₀H₁₄ClNO), the molecular ion peak (M⁺) would be observed at m/z 199 (for the ³⁵Cl isotope) and 201 (for the ³⁷Cl isotope). A key feature in the mass spectrum is the characteristic isotopic pattern of chlorine: the M⁺ and M+2 peaks will appear in an approximate 3:1 ratio of intensity, confirming the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral molecules. The most prominent fragmentation pathways are expected to involve the tert-butoxy group and the chloromethyl group. researchgate.netnih.gov

Loss of a tert-butyl cation: A primary fragmentation is the loss of a tert-butyl group, leading to the formation of a highly stable carbocation [C(CH₃)₃]⁺ at m/z 57.

Loss of isobutylene (B52900): A common pathway for tert-butyl ethers is the loss of isobutylene (C₄H₈, 56 Da) via a rearrangement, resulting in an ion at m/z 143. miamioh.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the pyridine ring can lead to the loss of a chloromethyl radical (•CH₂Cl), resulting in an ion at m/z 150.

Loss of a methyl radical: Loss of a methyl radical (•CH₃, 15 Da) from the tert-butoxy group is a characteristic fragmentation, yielding an ion at m/z 184. researchgate.net

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 199/201 | [M]⁺ (Molecular Ion) | Initial ionization |

| 184/186 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 150 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical |

| 143/145 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 57 | [C(CH₃)₃]⁺ | Formation of tert-butyl cation |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce product ions. wikipedia.org In a typical MS/MS experiment for this compound, the molecular ion (e.g., m/z 199) would be selected in the first mass analyzer. iupac.org This isolated ion is then passed into a collision cell where it collides with an inert gas, causing it to fragment. The second mass analyzer then separates and detects these product ions. nih.gov The resulting product ion spectrum would show the characteristic fragments described above (e.g., m/z 184, 150, 143), confirming that they originate from the parent molecule and solidifying the structural assignment. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.comlibretexts.orgnih.gov For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, the theoretical exact mass for the molecular ion [C₁₀H₁₄³⁵ClNO]⁺ is 199.07639 Da. An HRMS measurement yielding a value very close to this would confirm the elemental composition C₁₀H₁₄ClNO, distinguishing it from other possible formulas that might have the same nominal mass (199 Da).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." aps.org For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, the spectra are characterized by vibrations of the substituted pyridine ring, the tert-butoxy group, and the chloromethyl group.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic pyridine ring typically appear in the 1600-1400 cm⁻¹ region. cdnsciencepub.comelixirpublishers.com Ring breathing modes are also characteristic and can be found at lower wavenumbers.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the tert-butyl and chloromethyl groups will be observed just below 3000 cm⁻¹.

Tert-butoxy Group Vibrations: This group is characterized by a strong C-O stretching band, typically around 1250-1200 cm⁻¹. The C-H bending modes of the methyl groups will also be prominent in the 1470-1365 cm⁻¹ range.

Chloromethyl Group Vibrations: The C-Cl stretching vibration is a key feature, typically found in the 800-600 cm⁻¹ region. The CH₂ scissoring and wagging modes also provide characteristic signals.

The combination of these vibrational modes in both IR and Raman spectra provides a comprehensive and unique pattern that can be used for identification and confirmation of the molecular structure. researchgate.netresearchgate.net

Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium / Strong |

| C-H Stretch (Aliphatic) | -C(CH₃)₃, -CH₂Cl | 3000 - 2850 | Strong / Strong |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | Strong / Strong |

| C-H Bend (Aliphatic) | -C(CH₃)₃, -CH₂Cl | 1470 - 1365 | Medium-Strong / Medium |

| C-O Stretch | tert-butyl ether | 1250 - 1200 | Strong / Weak |

| C-Cl Stretch | Chloromethyl | 800 - 600 | Strong / Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A detailed discussion on the crystal structure, including data tables of crystallographic parameters and a description of intermolecular forces such as hydrogen bonding or van der Waals interactions for 2-(tert-butoxy)-3-(chloromethyl)pyridine, cannot be constructed without experimental data from X-ray diffraction studies.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if related chiral compounds appear)

As no related chiral compounds of 2-(tert-butoxy)-3-(chloromethyl)pyridine have been reported in the searched literature, a discussion on the use of chiroptical spectroscopy for determining enantiomeric excess is not applicable.

Computational Chemistry and Theoretical Aspects of 2 Tert Butoxy 3 Chloromethyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

There are no specific studies found that detail the quantum chemical calculations of the electronic structure and molecular orbitals for 2-(Tert-butoxy)-3-(chloromethyl)pyridine. Such calculations would typically involve determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's reactivity. However, specific values and visualizations for this compound are not present in the available literature.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of 2-(Tert-butoxy)-3-(chloromethyl)pyridine, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported in the searched scientific literature. This type of analysis is crucial for understanding the molecule's three-dimensional structure and flexibility.

Prediction of Reactivity and Selectivity via DFT Calculations

DFT calculations are a standard method for predicting the reactivity and selectivity of chemical reactions. For 2-(Tert-butoxy)-3-(chloromethyl)pyridine, this could involve modeling its reactions with various reagents to determine likely outcomes. However, no specific DFT studies predicting the reactivity and selectivity of this compound have been found.

Spectroscopic Parameter Prediction and Validation (e.g., NMR chemical shifts, vibrational frequencies)

While the prediction of NMR chemical shifts and vibrational frequencies using computational methods is a common practice for structure elucidation, specific predicted data for 2-(Tert-butoxy)-3-(chloromethyl)pyridine are not available. Studies on similar pyridine (B92270) derivatives have utilized DFT to predict these parameters, but direct application to the target compound is not documented. For instance, calculations on related compounds like 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine have been performed, but these results are not transferable. researchgate.netnih.gov

Molecular Docking and Dynamics Simulations for Non-Biological Systems

Molecular docking and dynamics simulations are powerful tools for studying the interaction of molecules with various systems. In a non-biological context, this could include simulations of its interaction with materials or catalysts. There is no evidence in the public literature of such simulations being performed for 2-(Tert-butoxy)-3-(chloromethyl)pyridine.

QSAR/QSPR Studies for Non-Biological Properties (e.g., catalytic activity, material properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the chemical structure of compounds with their activities or properties. No QSAR or QSPR studies focusing on the non-biological properties, such as catalytic activity or material properties, of 2-(Tert-butoxy)-3-(chloromethyl)pyridine have been identified.

Broader Applications in Organic Synthesis and Materials Science Excluding Clinical

Role in the Synthesis of Specialty Chemicals

2-(Tert-butoxy)-3-(chloromethyl)pyridine serves as a crucial intermediate in the multi-step synthesis of a variety of specialty chemicals, particularly in the agrochemical and pharmaceutical sectors. The tert-butoxy (B1229062) group can act as a temporary protecting group or a permanent feature influencing the final molecule's properties, while the chloromethyl group provides a reactive handle for introducing further complexity.

A notable application lies in the preparation of insecticides. For instance, derivatives of 2-chloro-5-chloromethyl-pyridine, which can be synthesized from related 2-alkoxy-5-alkoxymethyl-pyridines, are known intermediates for insecticides. google.com The synthesis process often involves the reaction of a 2-alkoxy-5-alkoxymethyl-pyridine with a chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride, to yield the desired 2-chloro-5-chloromethyl-pyridine. google.com This highlights the utility of the alkoxy- and chloromethyl-substituted pyridine (B92270) framework in constructing agrochemically active compounds.

Furthermore, this compound is a building block for creating more complex substituted pyridines. The reactivity of the chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups at the 3-position of the pyridine ring. This versatility is valuable in the synthesis of highly functionalized molecules with specific electronic and steric properties required for their intended application. The related compound, 2-chloro-3-(tert-butoxy)pyridine, is also recognized as a versatile intermediate in organic synthesis for pharmaceutical and agrochemical applications.

Table 1: Examples of Specialty Chemicals Derived from Related Pyridine Intermediates

| Intermediate | Specialty Chemical Class | Key Synthetic Transformation | Reference |

|---|---|---|---|

| 2-Alkoxy-5-alkoxymethyl-pyridine | Insecticides | Chlorination to 2-chloro-5-chloromethyl-pyridine | google.com |

| 2-Chloro-3-(tert-butoxy)pyridine | Pharmaceuticals, Agrochemicals | Nucleophilic substitution at the chloro position |

Application as a Ligand Precursor for Transition Metal Catalysis (Non-Biological)

The pyridine nitrogen atom in 2-(tert-butoxy)-3-(chloromethyl)pyridine and its derivatives can act as a Lewis base, making it a suitable coordinating atom for transition metals. By modifying the chloromethyl group, a variety of bidentate or polydentate ligands can be synthesized, which can then be used to form stable and catalytically active transition metal complexes.

A concrete example of a complex ligand derived from a related structure is bis2-tert-butoxy-6-fluoro-3-(pyridin-2-yl-κN)pyridin-4-yl-κC4iridium(III). nih.gov In this iridium(III) complex, the ligand is a C,N-bidentate chelator, demonstrating how a substituted 2-(tert-butoxy)pyridine (B2421440) can be elaborated into a sophisticated ligand for a transition metal. The resulting complex exhibits a distorted octahedral coordination geometry. nih.gov

The electronic properties of the pyridine ring in such ligands can be fine-tuned by the substituents. The tert-butoxy group, being electron-donating, can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex. Research into pyridinophane macrocycles, which incorporate pyridine rings into a larger cyclic structure, has shown that modifying the substituents on the pyridine rings significantly impacts the electronic properties of the ligand and the resulting metal complexes, which in turn affects their catalytic performance. tcu.edu The functionalization of pyridine rings in these macrocyclic ligands can tune their behavior for applications in catalysis. tcu.edu

Table 2: Features of Pyridine-Based Ligands in Transition Metal Catalysis

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Acts as a Lewis basic coordination site for the metal. | Formation of stable metal-ligand complexes. |

| Substituents (e.g., tert-butoxy) | Electron-donating or -withdrawing groups that modify the electronic properties of the pyridine ring. | Influences the electron density at the metal center, affecting catalytic activity and selectivity. |

Integration into Polymer and Materials Science Research (e.g., as a monomer or functionalizing agent)

The reactive chloromethyl group of 2-(tert-butoxy)-3-(chloromethyl)pyridine makes it a candidate for integration into polymers and other materials, either as a monomer for polymerization or as a functionalizing agent for modifying existing polymer backbones.

As a functionalizing agent, the chloromethyl group can undergo reactions with various nucleophilic sites on a polymer, such as hydroxyl or amine groups, to covalently attach the pyridyl moiety to the polymer chain. This process, known as post-polymerization modification, is a powerful strategy for developing new polymeric materials with tailored properties. nih.gov The introduction of the 2-(tert-butoxy)pyridine unit can impart specific characteristics to the polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions. For instance, chloromethylated surfaces can serve as macroinitiators for surface-initiated atom transfer radical polymerization (ATRP), allowing for the growth of functional polymer brushes from the surface. researchgate.net

While direct polymerization of 2-(tert-butoxy)-3-(chloromethyl)pyridine as a monomer is less commonly reported, pyridine-containing polymers are of significant interest in materials science. Pyridine-based polybenzimidazoles, for example, have been synthesized for applications in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com The incorporation of pyridine derivatives into polymer structures can lead to materials with applications in energy storage and environmental remediation. biosynce.com Some pyridine-containing polymers have also been developed as biodegradable materials. biosynce.com

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of 2-(tert-butoxy)-3-(chloromethyl)pyridine and related compounds can be exploited in the development of novel synthetic methodologies. The presence of multiple reactive sites allows for selective transformations, which can lead to the efficient construction of complex molecular architectures.

The C–H functionalization of pyridines is a significant area of research aimed at developing more sustainable and efficient synthetic routes. rsc.orgresearchgate.net While direct C-H functionalization of the pyridine ring of 2-(tert-butoxy)-3-(chloromethyl)pyridine is challenging due to the directing effects of the existing substituents, the chloromethyl group offers a reliable handle for introducing substituents at a specific position. This can be advantageous in multi-step syntheses where precise control over regioselectivity is crucial.

Furthermore, the development of new methods for the synthesis of substituted pyridines is an active area of research. researchgate.netorganic-chemistry.org The availability of versatile building blocks like 2-(tert-butoxy)-3-(chloromethyl)pyridine can facilitate the exploration of new reaction pathways and the synthesis of novel pyridine derivatives with interesting biological or material properties. For example, a novel heterocyclic alkylating agent, 2-(tert-butoxycarbonyl)amino-3-bromomethyl pyridine, has been synthesized and its reactivity explored, leading to the preparation of more complex heterocyclic systems. researchgate.net

Environmental Chemistry Applications (e.g., as a probe molecule)

Pyridine derivatives have emerged as promising candidates for applications in environmental chemistry, particularly as fluorescent sensors or probes for the detection of various analytes. The pyridine ring can be incorporated into larger fluorescent molecules, and its interaction with specific ions or molecules can lead to a detectable change in the fluorescence signal.

Pyridine-based fluorescent sensors have been developed for the rapid identification and detection of toxic heavy metal ions in water. mdpi.com The nitrogen atom of the pyridine moieties can act as a binding site for metal ions, and this interaction can modulate the fluorescence properties of the sensor molecule. mdpi.com Additionally, pyridine-based small-molecule fluorescent probes have been successfully employed as optical sensors for detecting benzene (B151609) and adulteration in gasoline. mdpi.comconsensus.app

While there are no specific reports on the use of 2-(tert-butoxy)-3-(chloromethyl)pyridine as an environmental probe, its structure provides a platform for the development of such molecules. The chloromethyl group can be used to attach a fluorophore, while the pyridine ring can serve as the recognition element for the target analyte. The tert-butoxy group can be used to tune the solubility and electronic properties of the probe to optimize its performance in specific environmental matrices.

Future Research Directions and Outlook

Unexplored Reactivity Patterns of 2-(Tert-butoxy)-3-(chloromethyl)pyridine

While the individual functional groups of 2-(tert-butoxy)-3-(chloromethyl)pyridine suggest certain reactive pathways, a comprehensive understanding of their interplay and potential for novel transformations remains largely unexplored. The tert-butoxy (B1229062) group offers steric hindrance and has moderate electron-donating effects, which can influence the reactivity of both the pyridine (B92270) ring and the chloromethyl group. Future investigations could focus on the following areas:

Modulation of Nucleophilic Substitution: The chloromethyl group is a prime site for nucleophilic substitution. Systematic studies employing a wide range of nucleophiles (e.g., amines, thiols, complex organic moieties) could lead to the synthesis of novel compound libraries. Research into the influence of the adjacent tert-butoxy group on the kinetics and regioselectivity of these reactions would be particularly insightful.

Metal-Catalyzed Cross-Coupling Reactions: The pyridine ring itself can be a substrate for various cross-coupling reactions. Future work could explore reactions at the C4, C5, and C6 positions, leveraging the directing effects of the existing substituents. Overcoming the inherent challenges of pyridine functionalization, especially at positions remote to the nitrogen atom, could unlock new synthetic pathways. chemrxiv.org

Controlled Deprotection/Functionalization: The tert-butoxy group can be cleaved under specific conditions. Investigating selective deprotection strategies that leave the rest of the molecule intact would open up avenues for sequential functionalization, allowing for the introduction of different functionalities at the C2 position.

Reactivity under Flow Conditions: Continuous flow chemistry offers enhanced control over reaction parameters and can enable transformations that are challenging under batch conditions. rsc.org Exploring the reactivity of 2-(tert-butoxy)-3-(chloromethyl)pyridine in flow reactors could lead to more efficient and scalable synthetic protocols. rsc.org

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. nih.gov Future research in this area should not only aim for higher yields and purity but also prioritize the use of sustainable resources and processes.

Key areas for exploration include:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of 2-(tert-butoxy)-3-(chloromethyl)pyridine and its derivatives is a critical research direction. nih.gov This includes the use of environmentally friendly solvents, development of catalyst-free reactions, and the exploration of multicomponent reactions to improve atom economy. nih.gov Microwave-assisted and ultrasonic-assisted syntheses are also promising green techniques that could be investigated. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore enzymatic routes for the synthesis or modification of 2-(tert-butoxy)-3-(chloromethyl)pyridine, potentially leading to novel chiral derivatives.

Photocatalysis and Electrocatalysis: These emerging fields in catalysis offer mild reaction conditions and high selectivity for the synthesis of pyridine derivatives. numberanalytics.com Visible-light photocatalysis, for instance, could be employed for C-H functionalization at various positions on the pyridine ring. nih.gov

Alternative Starting Materials: Research into the use of biomass-derived feedstocks for the synthesis of the pyridine scaffold could provide a sustainable alternative to traditional petroleum-based starting materials. numberanalytics.com

Potential for Advanced Functional Materials Derived from the Compound

The structural features of 2-(tert-butoxy)-3-(chloromethyl)pyridine make it an attractive building block for the design of advanced functional materials. wiley.com The pyridine core is a common component in materials with interesting electronic and optical properties. innovations-report.comuni-muenster.de

Future research could focus on the development of:

Liquid Crystals: Pyridine derivatives are known to exhibit liquid crystalline properties. nih.gov By attaching appropriate mesogenic units to the 2-(tert-butoxy)-3-(chloromethyl)pyridine core, it may be possible to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties. nih.gov

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is often incorporated into organic molecules used in OLEDs. The functional groups on 2-(tert-butoxy)-3-(chloromethyl)pyridine provide handles for tuning the electronic properties and creating tailored materials for light-emitting layers.

Sensors: The nitrogen atom in the pyridine ring can act as a binding site for metal ions and other analytes. Derivatives of 2-(tert-butoxy)-3-(chloromethyl)pyridine could be designed as fluorescent or colorimetric sensors for the detection of specific substances.

Polymers and Coordination Polymers: The chloromethyl group can be used to polymerize or to link metal centers, leading to the formation of functional polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and separation.

| Potential Material Class | Key Structural Feature Utilization | Potential Application Area |

| Liquid Crystals | Anisotropic molecular shape from the pyridine core and substituents. | Displays, optical switching |

| Organic Emitters | Tunable electronic properties via modification of the pyridine ring. | OLEDs, lighting |

| Chemical Sensors | Lewis basic nitrogen atom for analyte binding. | Environmental monitoring, diagnostics |

| Functional Polymers/MOFs | Reactive chloromethyl group for polymerization or linker synthesis. | Catalysis, gas storage |

Emerging Analytical and Computational Techniques for Deeper Understanding

The application of advanced analytical and computational methods will be crucial for a deeper understanding of the properties and reactivity of 2-(tert-butoxy)-3-(chloromethyl)pyridine and its derivatives.

Advanced Spectroscopic and Chromatographic Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy can provide detailed structural information. cdc.gov The development of new high-performance liquid chromatography (HPLC) methods, particularly using mixed-mode columns, can facilitate the separation and analysis of complex mixtures of pyridine derivatives without the need for ion-pairing reagents. helixchrom.com

In-situ Reaction Monitoring: Techniques such as ReactIR and in-situ NMR can provide real-time data on reaction kinetics and mechanisms, enabling rapid optimization of synthetic procedures.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict reactivity, elucidate reaction mechanisms, and understand the electronic structure of 2-(tert-butoxy)-3-(chloromethyl)pyridine and its derivatives. nih.govnih.gov Computational screening can help prioritize synthetic targets and guide the design of materials with desired properties. nih.gov For instance, computational studies can predict properties like CNS penetrability and water solubility for potential pharmaceutical applications. nih.gov

Interdisciplinary Research Opportunities in Pyridine Chemistry

The versatility of the pyridine scaffold provides numerous opportunities for interdisciplinary research. innovations-report.comuni-muenster.de The functional handles on 2-(tert-butoxy)-3-(chloromethyl)pyridine make it a valuable platform for creating molecules that can be studied in various scientific fields.

Medicinal Chemistry: Pyridine derivatives are integral to a vast number of pharmaceuticals. beilstein-journals.orgbeilstein-journals.org The title compound can serve as a scaffold for the synthesis of new bioactive molecules. Collaborations with biologists and pharmacologists will be essential to screen these compounds for therapeutic activity.

Agrochemical Science: Many herbicides and pesticides are based on pyridine heterocycles. nih.govgoogle.com Research in collaboration with agricultural scientists could lead to the development of new crop protection agents.

Materials Science and Engineering: As discussed previously, derivatives of 2-(tert-butoxy)-3-(chloromethyl)pyridine have the potential to be used in a variety of advanced materials. wiley.com Collaborations between synthetic chemists and materials scientists will be key to designing and fabricating novel devices.

Supramolecular Chemistry: The pyridine nitrogen can participate in hydrogen bonding and metal coordination, making its derivatives interesting building blocks for self-assembling systems. Research in this area could lead to the development of new smart materials and molecular machines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-butoxy)-3-(chloromethyl)pyridine, and what factors influence yield optimization?

- Methodological Answer : A common approach involves nucleophilic substitution or protection/deprotection strategies. For example, tert-butoxy groups can be introduced via tert-butoxide displacement under anhydrous conditions, while chloromethylation may require chlorinating agents like SOCl₂ or PCl₃. Reaction temperature (0–20°C) and catalysts (e.g., DMAP, triethylamine) significantly impact yields . Solvent choice (e.g., dichloromethane) and stoichiometric ratios of reagents should be optimized through iterative testing .

Q. How can researchers effectively characterize the structure of 2-(tert-butoxy)-3-(chloromethyl)pyridine?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the tert-butoxy group (δ ~1.3 ppm for nine equivalent protons) and chloromethyl moiety (δ ~4.5 ppm for CH₂Cl). Mass spectrometry (HRMS) verifies molecular weight, while IR spectroscopy identifies C-O (tert-butoxy, ~1100 cm⁻¹) and C-Cl (chloromethyl, ~600–800 cm⁻¹) stretches. Compare data with structurally analogous pyridine derivatives (e.g., tert-butyl carbamate analogs) .

Q. What purification methods are optimal for this compound considering its tert-butoxy group’s stability?

- Methodological Answer : Avoid acidic conditions that may cleave the tert-butoxy group. Use column chromatography with neutral silica gel and non-polar solvent systems (e.g., hexane/ethyl acetate). For thermally sensitive batches, recrystallization in inert solvents (e.g., dichloromethane/hexane) is preferred .

Q. What are the key stability considerations for storing 2-(tert-butoxy)-3-(chloromethyl)pyridine?

- Methodological Answer : Store under argon or nitrogen at –20°C to prevent hydrolysis of the chloromethyl group. Moisture-sensitive storage vials with desiccants (e.g., molecular sieves) are critical. Monitor degradation via periodic TLC or NMR .

Advanced Research Questions

Q. How to address discrepancies in spectroscopic data during structural elucidation of this compound?

- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting) may arise from conformational flexibility or impurities. Perform HPLC purity checks (>95%) and use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguities. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What strategies exist for regioselective functionalization of the pyridine ring in this compound?

- Methodological Answer : Leverage the directing effects of substituents:

- The tert-butoxy group at C2 acts as an electron-donating group, directing electrophiles to C4 or C6.

- The chloromethyl group at C3 can undergo nucleophilic substitution or serve as a leaving group for cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts).

Optimize conditions using controlled temperatures (e.g., –78°C for lithiation) and protecting groups for selective modifications .

Q. How to design experiments to study the steric effects of the tert-butoxy group on reactivity?

- Methodological Answer : Synthesize analogs with smaller alkoxy groups (e.g., methoxy) and compare reaction kinetics for transformations at C3 or C4. Use X-ray crystallography to quantify steric bulk (e.g., torsion angles) or molecular dynamics simulations to model steric hindrance. Kinetic isotope effects (KIEs) can further clarify mechanistic pathways .

Q. How to analyze reaction mechanisms for nucleophilic substitutions at the chloromethyl position?

- Methodological Answer : Conduct kinetic studies (e.g., varying nucleophile concentrations) to distinguish between SN1 and SN2 pathways. Use isotopic labeling (e.g., ³⁶Cl) to track leaving-group behavior. Solvent polarity effects (e.g., DMSO vs. THF) and base strength (e.g., K₂CO₃ vs. DBU) should be systematically tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.